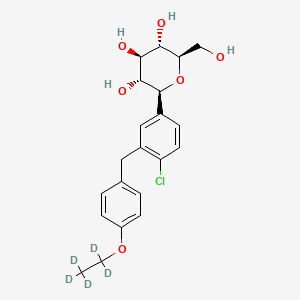
Dapagliflozin-d5
概要
説明
ダパグリフロジン-d5は、主に2型糖尿病の治療に使用される、ナトリウム-グルコース共輸送体2(SGLT2)阻害剤であるダパグリフロジンの重水素化された形態です。重水素化されたバージョンは、重水素の存在が化合物の安定性と代謝速度に影響を与える可能性があるため、しばしば科学研究でダパグリフロジンの薬物動態と代謝経路を研究するために使用されます。
科学的研究の応用
Dapagliflozin-d5 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of dapagliflozin in the body.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites formed in vivo.
Drug Interaction Studies: The compound is used to study potential drug-drug interactions and the effects of co-administration with other medications.
Biological Research: This compound is used in biological research to study its effects on various biological pathways and its potential therapeutic applications.
作用機序
ダパグリフロジン-d5は、ダパグリフロジンと同様に、腎臓の近位尿細管に位置するナトリウム-グルコース共輸送体2(SGLT2)を阻害します。SGLT2を阻害することで、ダパグリフロジン-d5は腎臓尿細管からのグルコースの再吸収を減らし、尿中グルコース排泄量を増加させます。 これにより、2型糖尿病患者の血糖コントロールが改善されます . さらに、ダパグリフロジン-d5は、心臓血管系および腎臓系の結果に有益な影響を与えることが示されています .
類似の化合物との比較
類似の化合物
エンパグリフロジン: 2型糖尿病の治療に使用される別のSGLT2阻害剤です。
カナグリフロジン: カナグリフロジンもSGLT2阻害剤ですが、心臓血管イベントのリスクを軽減し、腎臓系の結果を改善する追加の効果があることが示されています.
エルツグリフロジン: SGLT2阻害剤クラスの別のメンバーであるエルツグリフロジンは、2型糖尿病の血糖コントロールに使用され、作用機序が類似しています.
ダパグリフロジン-d5の独自性
ダパグリフロジン-d5は、重水素原子の存在により、化合物の代謝安定性を高め、ダパグリフロジンの薬物動態と代謝経路に関する貴重な洞察を提供できます。これにより、体内のダパグリフロジンの影響と相互作用を研究するための科学研究における貴重なツールとなります。
生化学分析
Biochemical Properties
Dapagliflozin-d5, like its parent compound Dapagliflozin, is believed to interact with the SGLT2 enzyme . This enzyme is predominantly expressed in the proximal tubule of the nephron in the kidneys . By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . This leads to improved glycemic control in patients with type 2 diabetes mellitus .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it significantly decreases HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes . It also influences cell function by affecting glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the SGLT2 enzyme, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For instance, it significantly decreased HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes over a period of 12 weeks .
Metabolic Pathways
This compound is involved in the glucose metabolism pathway, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It interacts with the SGLT2 enzyme to inhibit glucose reabsorption and promote urinary glucose excretion .
Transport and Distribution
This compound, like Dapagliflozin, is orally administered and is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has extensive extravascular distribution .
Subcellular Localization
The specific subcellular localization of this compound is not currently available. Its parent compound, Dapagliflozin, is known to interact with the SGLT2 enzyme, which is predominantly expressed in the proximal tubule of the nephron in the kidneys .
準備方法
合成経路と反応条件
ダパグリフロジン-d5の合成には、ダパグリフロジン分子に重水素原子を組み込むことが含まれます。これは、次のものを含むさまざまな合成経路によって達成できます。
重水素交換反応: この方法は、重水素化剤の存在下で水素原子を重水素で置換することを含みます。
重水素化試薬: ダパグリフロジンの合成に重水素化された出発物質または試薬を使用すると、分子の特定の位置に重水素原子を組み込むことができます。
工業生産方法
ダパグリフロジン-d5の工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を使用して、大規模な合成を行います。このプロセスには、次のものが含まれる場合があります。
触媒的加氢: 触媒の存在下で重水素ガスを使用して、水素原子を重水素で置換します。
重水素化溶媒: 重水素原子を組み込みやすくするために、反応混合物に重水素化された溶媒を使用します。
化学反応の分析
反応の種類
ダパグリフロジン-d5は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、ベンジルヒドロキシダパグリフロジンやオキソダパグリフロジンなどの代謝産物を形成するために酸化される可能性があります.
還元: 還元反応は、還元された代謝産物の形成につながる可能性があります。
置換: 置換反応は、分子の特定の位置で発生し、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素が含まれます。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、還元反応で使用されます。
触媒: 活性炭上のパラジウム(Pd / C)などの触媒は、水素化反応で使用されます。
形成された主要な生成物
これらの反応から生成された主要な生成物には、ベンジルヒドロキシダパグリフロジン、オキソダパグリフロジン、およびデセチルダパグリフロジンなどのダパグリフロジンのさまざまな代謝産物が含まれます .
科学研究アプリケーション
ダパグリフロジン-d5は、次のものを含むさまざまなアプリケーションの科学研究で広く使用されています。
類似化合物との比較
Similar Compounds
Empagliflozin: Another SGLT2 inhibitor used in the treatment of type 2 diabetes mellitus.
Canagliflozin: Also an SGLT2 inhibitor, canagliflozin has been shown to have additional effects on reducing the risk of cardiovascular events and improving renal outcomes.
Ertugliflozin: Another member of the SGLT2 inhibitor class, ertugliflozin is used for glycemic control in type 2 diabetes and has a similar mechanism of action.
Uniqueness of Dapagliflozin-d5
This compound is unique due to the presence of deuterium atoms, which can enhance the compound’s metabolic stability and provide valuable insights into the pharmacokinetics and metabolic pathways of dapagliflozin. This makes it a valuable tool in scientific research for studying the effects and interactions of dapagliflozin in the body.
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-CAXKFZQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668210 | |
| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204219-80-6 | |
| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


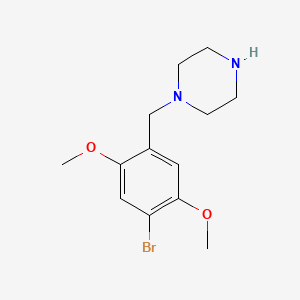
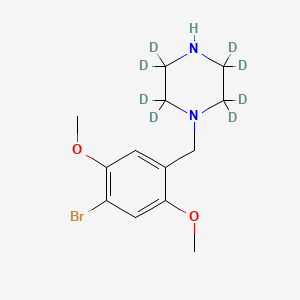
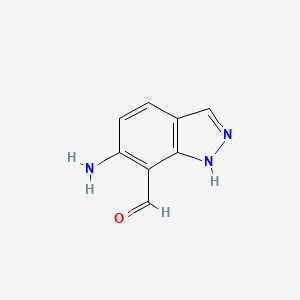

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
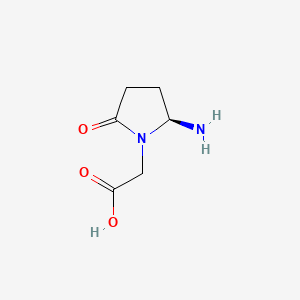
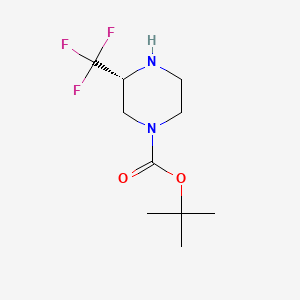
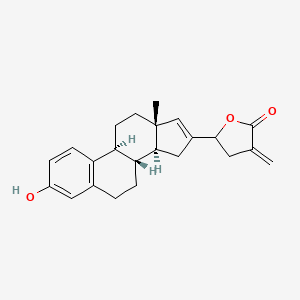
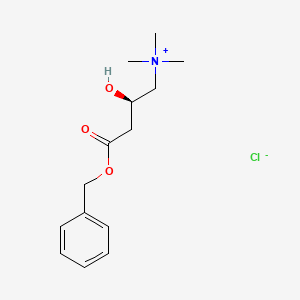
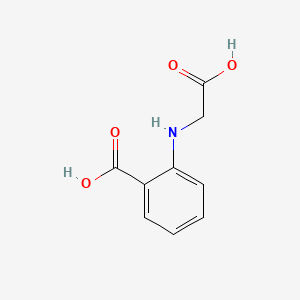
![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
